tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate
Description
Properties
CAS No. |
68076-40-4 |
|---|---|
Molecular Formula |
C12H23N3O2 |
Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-[4-(2-cyanoethylamino)butyl]carbamate |
InChI |
InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-10-5-4-8-14-9-6-7-13/h14H,4-6,8-10H2,1-3H3,(H,15,16) |
InChI Key |
YHWSTQMDXGCLEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Methodologies
Carbamate Protection of 4-Aminobutylamine
The foundational step involves protecting the primary amine of 4-aminobutylamine with a Boc group. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base:
Reaction Conditions
- Reagents : 4-Aminobutylamine, Boc₂O, triethylamine (TEA)
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature : 0–25°C
- Time : 2–4 hours
- Yield : 85–92%
The Boc group is selectively introduced under these conditions, leaving the secondary amine available for subsequent cyanoethylation.
Cyanoethylation of Protected Amine
The second step involves alkylating the secondary amine with 2-cyanoethyl bromide or acrylonitrile. Two primary methods dominate:
Alkylation with 2-Cyanoethyl Bromide
Reaction Conditions
- Reagents : Boc-protected 4-aminobutylamine, 2-cyanoethyl bromide, potassium carbonate (K₂CO₃)
- Solvent : Acetonitrile (MeCN)
- Temperature : 60–70°C
- Time : 6–8 hours
- Yield : 75–80%
This method avoids Michael addition side reactions but requires careful stoichiometry to prevent di-alkylation.
Michael Addition with Acrylonitrile
Reaction Conditions
- Reagents : Boc-protected 4-aminobutylamine, acrylonitrile, catalytic acetic acid
- Solvent : Methanol (MeOH)
- Temperature : 25–40°C
- Time : 12–24 hours
- Yield : 70–78%
While milder, this approach risks polymerization of acrylonitrile, necessitating inhibitor additives like hydroquinone.
Optimization Strategies for Industrial Scalability
Solvent Systems and Base Selection
Industrial protocols prioritize solvents that balance reactivity and ease of removal. A comparative analysis reveals:
| Solvent | Base | Yield (%) | Purity (%) |
|---|---|---|---|
| MeCN | K₂CO₃ | 78 | 95 |
| THF | TEA | 82 | 97 |
| DCM | NaHCO₃ | 68 | 90 |
THF with TEA emerges as optimal, offering high yields and minimal byproducts.
Analytical Characterization
Successful synthesis is confirmed via:
Challenges and Mitigation
Di-Alkylation Side Reactions
Excess alkylating agent leads to di-cyanoethylated byproducts. Stoichiometric control (1:1.05 amine:alkylating agent) reduces this to <5%.
Boc Group Stability
Acidic conditions during workup can cleave the Boc group. Neutralization with aqueous NaHCO₃ before extraction preserves the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry: tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a substrate in enzymatic reactions and helps in understanding the mechanisms of enzyme action .
Medicine: It is investigated for its role in drug delivery systems and as a prodrug .
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It is also utilized in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Proteins: It can modify protein structures, affecting their stability and function.
Pathways: The compound may influence metabolic pathways by altering enzyme activities.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table compares tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate with key analogs from the evidence:
Key Observations:
- Chain Length and Substituents: The target compound’s 4-aminobutyl chain distinguishes it from shorter analogs like tert-butyl (2-cyanoethyl)carbamate , likely enhancing lipophilicity and altering solubility.
- Melting Points : Benzo[d]oxazole derivatives (e.g., 4g, 4l) exhibit higher melting points (150–192°C) due to aromatic stacking interactions, whereas compounds with flexible chains (e.g., SH-7560) may have lower melting points .
- Electron-Withdrawing Groups: The cyano group in the target compound may stabilize the carbamate against hydrolysis compared to electron-donating groups (e.g., hydroxyethyl in SH-7560) .
Reactivity and Stability
- Boc Deprotection: The Boc group is cleaved under acidic conditions (e.g., HCl or TFA). The cyanoethyl substituent’s electron-withdrawing nature may slightly delay deprotection compared to electron-donating groups .
- Substituent Reactivity: Chloroacetamido analogs (e.g., ) are prone to nucleophilic substitution, whereas cyanoethyl groups are less reactive but may participate in click chemistry or nitrile transformations.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-Butyl {4-[(2-cyanoethyl)amino]butyl}carbamate, and how can intermediates be characterized?
- Methodological Answer : The compound can be synthesized via carbamate coupling reactions using tert-butyl carbamate precursors and cyanoethylamine derivatives. Key intermediates, such as bromoalkyl carbamates (e.g., tert-butyl (4-bromobutyl)carbamate), are often prepared via nucleophilic substitution or iodolactamization steps . Characterization typically involves H/C NMR, IR spectroscopy, and mass spectrometry to confirm functional groups and molecular weight. For example, IR peaks near 1680–1720 cm indicate carbonyl stretching of the carbamate group .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Although the compound is not classified as hazardous, standard precautions include wearing nitrile gloves, lab coats, and safety goggles. In case of skin contact, wash immediately with water and remove contaminated clothing. Use fume hoods for reactions involving volatile solvents. Storage should be in a cool, dry place away from oxidizers .
Q. Which spectroscopic techniques are most effective for analyzing structural purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while H NMR (e.g., δ 1.4 ppm for tert-butyl protons) and C NMR (δ 155–160 ppm for carbamate carbonyl) verify structural integrity. Purity can be assessed via HPLC with UV detection at 210–220 nm .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in carbamate synthesis involving chiral centers?
- Methodological Answer : Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts. For example, iodolactamization has been employed to generate stereocenters in tert-butyl carbamates, with reaction conditions (temperature, solvent polarity) critically influencing selectivity. Monitoring via chiral HPLC or polarimetry ensures enantiomeric excess ≥95% .
Q. What strategies address low yields in coupling reactions involving the cyanoethylamino group?
- Methodological Answer : Low yields may arise from steric hindrance or competing side reactions. Optimize by:
- Using coupling agents like HATU or EDC/HOBt to activate carboxyl intermediates.
- Conducting reactions under inert atmosphere (N/Ar) to prevent oxidation of the cyano group.
- Employing high-dielectric solvents (DMF, DMSO) to stabilize transition states .
Q. How is this compound applied in PROTAC (Proteolysis-Targeting Chimaera) development?
- Methodological Answer : The tert-butyl carbamate group serves as a key linker in PROTACs, enabling conjugation of E3 ligase ligands to target protein binders. For example, it has been used in polyamine staples to enhance cellular permeability. Stability studies (e.g., pH-dependent hydrolysis assays) are critical to ensure linker integrity in physiological conditions .
Q. How can contradictions in crystallographic data for carbamate derivatives be resolved?
- Methodological Answer : Discrepancies in crystal packing or hydrogen-bonding patterns (e.g., N–H···O vs. C–H···O interactions) require re-evaluation of crystallization conditions. Use single-crystal X-ray diffraction with low-temperature (100 K) data collection to minimize thermal motion artifacts. Compare results with computational models (DFT or MD simulations) .
Research Gaps and Notes
- Missing Physicochemical Data : No reported melting points, solubility, or logP values for this compound in existing literature. Researchers should prioritize these measurements for pharmacokinetic studies .
- Toxicological Data : Limited information on acute toxicity; preliminary assays (e.g., MTT on HEK293 cells) are recommended before in vivo use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
